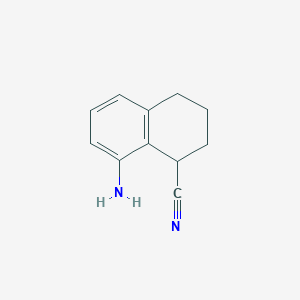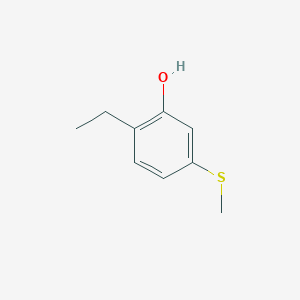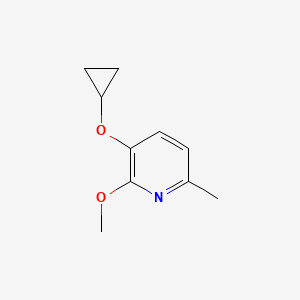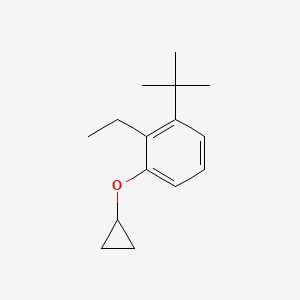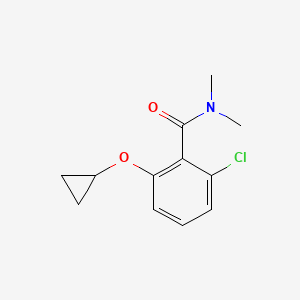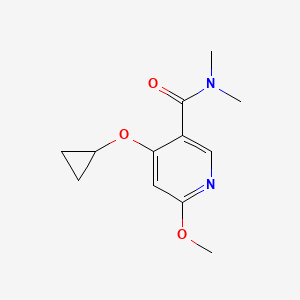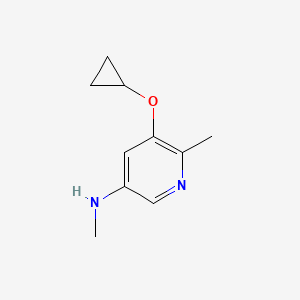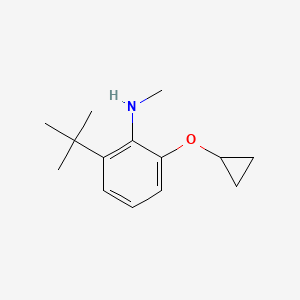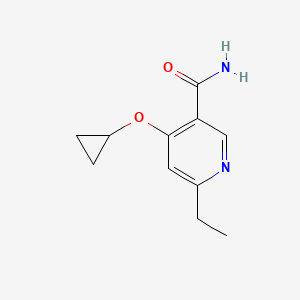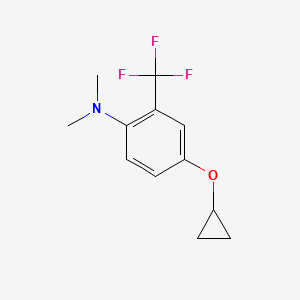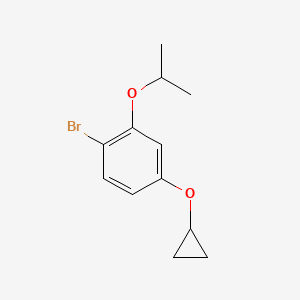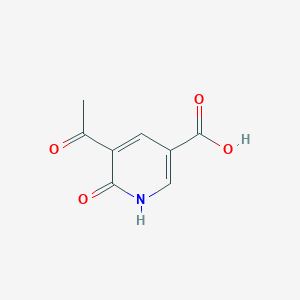
5-Acetyl-6-hydroxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5th position and a hydroxyl group at the 6th position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-hydroxynicotinic acid typically involves the acetylation of 6-hydroxynicotinic acid. One common method is the reaction of 6-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, the catalytic conversion of nicotinic acid by free cells of Pseudomonas putida has been utilized to produce 6-hydroxynicotinic acid, which can then be acetylated to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: Formation of 5-acetyl-6-ketonicotinic acid.
Reduction: Formation of 5-hydroxy-6-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-6-halonicotinic acid derivatives.
Applications De Recherche Scientifique
5-Acetyl-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: Acts as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism.
Medicine: Utilized in the development of pharmaceutical intermediates and weight loss medications due to its lipid-lowering capabilities.
Mécanisme D'action
The mechanism of action of 5-acetyl-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to transcriptional regulators associated with nicotinic acid metabolism, influencing the breakdown of nicotinic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxynicotinic acid: Lacks the acetyl group at the 5th position.
5-Hydroxynicotinic acid: Lacks the hydroxyl group at the 6th position.
4-Hydroxynicotinic acid: Hydroxyl group at the 4th position instead of the 6th.
Uniqueness
5-Acetyl-6-hydroxynicotinic acid is unique due to the presence of both an acetyl group at the 5th position and a hydroxyl group at the 6th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
5-acetyl-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-2-5(8(12)13)3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |
Clé InChI |
FXDKDNPCNXRDTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CNC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


